An In-Depth Technical Guide to Propiophenone, 3-(benzylmethylamino)-, hydrochloride
An In-Depth Technical Guide to Propiophenone, 3-(benzylmethylamino)-, hydrochloride
This guide provides a comprehensive technical overview of Propiophenone, 3-(benzylmethylamino)-, hydrochloride (CAS No. 5409-62-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties, synthesis, and analytical characterization. The narrative emphasizes the causality behind experimental choices and provides actionable protocols grounded in established scientific principles.
Introduction and Strategic Importance
Propiophenone, 3-(benzylmethylamino)-, hydrochloride is a tertiary amine and a ketone derivative that holds significant relevance as a key synthetic intermediate in the pharmaceutical industry.[1] Its primary role is in the synthesis of more complex active pharmaceutical ingredients (APIs).
Crucially, this compound is also recognized as a process-related impurity in the manufacturing of Atomoxetine, a selective norepinephrine reuptake inhibitor used for treating ADHD.[2] As regulatory bodies demand stringent impurity profiling for all APIs, a thorough understanding of potential impurities like this one is not merely academic—it is a prerequisite for successful drug development and regulatory filing.[][4] The ability to synthesize, isolate, and definitively characterize this compound is essential for developing robust analytical methods for quality control.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its behavior in both chemical reactions and analytical systems. The data for Propiophenone, 3-(benzylmethylamino)-, hydrochloride is summarized below. It is critical to note that while some data is experimentally determined, other values may be predicted and likely refer to the free base rather than the hydrochloride salt.
| Property | Value | Source(s) | Comments |
| CAS Number | 5409-62-1 | [5][6] | The universally accepted identifier for this compound. |
| Molecular Formula | C₁₇H₂₀ClNO | [2][7] | Comprises the organic base and one equivalent of HCl. |
| Molecular Weight | 289.8 g/mol | [7][8] | Essential for all stoichiometric and gravimetric calculations. |
| Appearance | White to light yellow crystal or crystalline powder. | [2] | Visual identification is a preliminary quality control check. |
| Melting Point | 86-89 °C | [2] | A narrow range indicates high purity. Broader ranges may suggest the presence of impurities or residual solvent. |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | [2] | The hydrochloride salt form confers aqueous solubility, which is critical for reverse-phase HPLC and certain reaction conditions. |
| LogP (Octanol/Water) | 3.03 | [5] | This calculated value suggests moderate lipophilicity, influencing its retention in reverse-phase chromatography. |
| Boiling Point | 374.2 °C at 760 mmHg | [1] | Note: This is a predicted value and likely corresponds to the free base, not the salt which would decompose at high temperatures. |
| Density | 1.062 g/cm³ | [1] | Note: This is a predicted value and likely corresponds to the free base. |
Synthesis and Mechanistic Insight
The primary route for synthesizing Propiophenone, 3-(benzylmethylamino)-, hydrochloride is the Mannich reaction . This powerful three-component condensation is a cornerstone of organic synthesis for producing β-amino ketones.[9][10] The reaction involves an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-methylbenzylamine).
The causality of this reaction is elegant:
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Iminium Ion Formation: Formaldehyde and N-methylbenzylamine react to form a highly electrophilic Eschenmoser-like salt (an iminium ion). This is the rate-determining step and the key electrophile.
-
Enol Formation: Acetophenone, under acidic conditions, tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming the C-C bond and establishing the β-amino ketone backbone.
Diagram: Mannich Reaction Workflow
Caption: Workflow for the synthesis via the Mannich reaction.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures. A self-validating system requires monitoring progress (e.g., by TLC or HPLC) and confirming product identity.
-
Vessel Preparation: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add N-methylbenzylamine (1.0 eq) and isopropanol.
-
Acidification: Slowly add concentrated hydrochloric acid (aq) dropwise to protonate the amine.
-
Reactant Addition: Add acetophenone (1.0 eq) and paraformaldehyde (1.3 eq).
-
Thermal Reaction: Heat the mixture to reflux and maintain for approximately 6 hours. The reaction progress should be monitored periodically.
-
Crystallization: Upon reaction completion, gradually cool the mixture to 0 °C and stir for 1 hour to facilitate complete precipitation of the hydrochloride salt.
-
Isolation & Purification: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with cold isopropanol to remove residual starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to yield the final compound. The expected yield is typically high, around 90%.
Analytical Characterization
A multi-faceted analytical approach is required for unambiguous identification and purity assessment.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse technique for purity analysis and quantification due to its high resolution and compatibility with the compound's solubility profile.[5]
Rationale for Method Design:
-
Stationary Phase: A C8 or C18 column is ideal. The moderate LogP of the analyte ensures sufficient retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A typical mobile phase consists of an organic modifier (acetonitrile or methanol) and an acidified aqueous phase. The acid (e.g., phosphoric or formic acid) serves two purposes: it protonates residual silanols on the column to reduce peak tailing and ensures the analyte, a tertiary amine, remains in its protonated, more water-soluble form for consistent retention.
-
MS Compatibility: For LC-MS applications, volatile buffers like formic acid must be used in place of non-volatile acids like phosphoric acid to prevent contamination of the mass spectrometer source.[5]
Diagram: Analytical Workflow
Caption: A typical workflow for purity analysis by HPLC.
Experimental Protocol: RP-HPLC Method
-
System: An HPLC system with a UV detector or Mass Spectrometer.
-
Column: C8, 3.5 µm particle size, 150 mm x 4.6 mm.
-
Mobile Phase: Isocratic mixture of 73% aqueous phase (25 mM phosphoric acid, pH adjusted to 2.5) and 27% n-propanol. (Note: This method is specific to an Atomoxetine impurity analysis and serves as an excellent starting point).[]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Prepare samples in the mobile phase at a concentration of approximately 0.5 mg/mL.
This method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be considered a self-validating system for quality control.
Spectroscopic Characterization
While chromatographic data provides purity information, spectroscopic data is required for absolute structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Multiple signals in the aromatic region (~7.2-8.0 ppm) corresponding to the two distinct phenyl rings.
-
A singlet for the benzylic (CH₂) protons adjacent to the nitrogen.
-
A singlet for the N-methyl (CH₃) protons.
-
Two distinct triplet signals for the two methylene (CH₂) groups of the propiophenone backbone, showing coupling to each other.
-
-
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Expected signals include the carbonyl carbon (~198-200 ppm), multiple aromatic carbons (~127-138 ppm), and aliphatic carbons for the methyl, methylene, and benzylic groups.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would show a prominent parent ion [M+H]⁺ at m/z corresponding to the free base (C₁₇H₁₉NO), confirming the molecular weight.
-
Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the neutral loss of the benzyl group or cleavage alpha to the ketone, providing further structural evidence.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides functional group information. Key expected absorption bands include a strong C=O stretch for the ketone (~1680 cm⁻¹) and various C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule.[11]
-
Stability, Storage, and Safety
-
Storage: The compound should be stored in a well-sealed container in a dark, dry, and well-ventilated place.[2] For long-term stability as an analytical standard, refrigerated conditions (2-8 °C) are recommended.[8]
-
Stability: As a β-amino ketone, the compound may be susceptible to degradation over time, particularly retro-Mannich reactions under certain pH and temperature conditions. Its stability profile should be thoroughly investigated using forced degradation studies (acid, base, oxidation, heat, light) as part of any drug development program.
-
Safety: The compound may be irritating to the eyes, skin, and respiratory system.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Conclusion
Propiophenone, 3-(benzylmethylamino)-, hydrochloride is a compound of significant industrial and regulatory importance. Its synthesis is readily achieved through the robust Mannich reaction. A comprehensive analytical characterization, led by reverse-phase HPLC for purity and supported by spectroscopic techniques (NMR, MS, IR) for identity, is crucial for its use as a synthetic intermediate or as a qualified reference standard for impurity analysis in pharmaceutical products. The protocols and insights provided in this guide offer a solid foundation for scientists working with this molecule.
References
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SynThink. (n.d.). Atomoxetine EP Impurities & USP Related Compounds. Retrieved January 21, 2026, from [Link]
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Pharmaffiliates. (n.d.). 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Retrieved January 21, 2026, from [Link]
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Pharmaffiliates. (n.d.). 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Retrieved January 21, 2026, from [Link]
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SIELC Technologies. (2018, May 16). Propiophenone, 3-(benzylmethylamino)-, hydrochloride. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved January 21, 2026, from [Link]
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SynZeal. (n.d.). Atomoxetine EP Impurity H. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of β-amino ketones via a threee-component Mannich reaction. Retrieved January 21, 2026, from [Link]
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Tandfonline. (n.d.). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Retrieved January 21, 2026, from [Link]
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ChemBK. (2024, April 9). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved January 21, 2026, from [Link]
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ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). 3-(Benzylmethylamino)propiophenone, hydrochloride. Retrieved January 21, 2026, from [Link]
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precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link]
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lookchem. (n.d.). Cas 5409-62-1,3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved January 21, 2026, from [Link]
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Supplementary Information. (n.d.). Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). Retrieved January 21, 2026, from [Link]
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